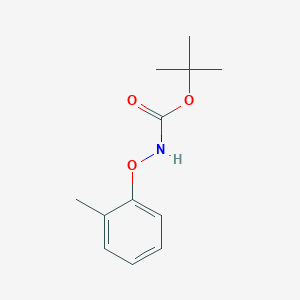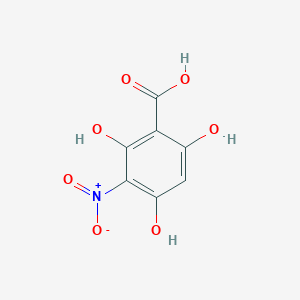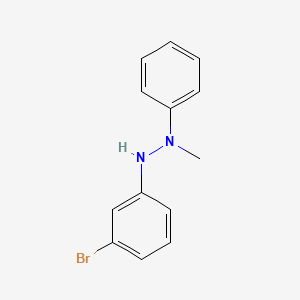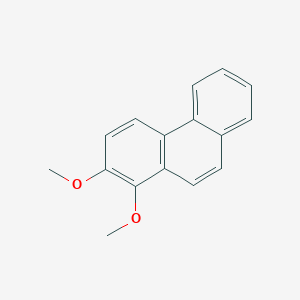
Silane, trifluoro(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trifluoro(3-methyl-2-butenyl)-: is an organosilicon compound with the molecular formula C5H9F3Si. This compound is characterized by the presence of a trifluoromethyl group attached to a silane moiety, along with a 3-methyl-2-butenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trifluoro(3-methyl-2-butenyl)- typically involves the reaction of a trifluoromethylsilane precursor with a 3-methyl-2-butenyl halide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the coupling of the two components. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of Silane, trifluoro(3-methyl-2-butenyl)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Silane, trifluoro(3-methyl-2-butenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
Chemistry: Silane, trifluoro(3-methyl-2-butenyl)- is used as a building block in the synthesis of more complex organosilicon compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making Silane, trifluoro(3-methyl-2-butenyl)- a valuable intermediate in medicinal chemistry .
Industry: In the industrial sector, Silane, trifluoro(3-methyl-2-butenyl)- is used in the production of specialty coatings, adhesives, and sealants. Its ability to impart unique properties, such as hydrophobicity and chemical resistance, makes it an important component in various formulations .
Mechanism of Action
The mechanism by which Silane, trifluoro(3-methyl-2-butenyl)- exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the compound and its interactions with other molecules. This can lead to changes in reactivity, binding affinity, and overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds:
- Silane, trifluoro(2-methyl-2-propenyl)-
- Silane, trifluoro(3-methyl-1-butenyl)-
- Silane, trifluoro(4-methyl-2-pentenyl)-
Comparison: Compared to these similar compounds, Silane, trifluoro(3-methyl-2-butenyl)- is unique due to the specific positioning of the trifluoromethyl and 3-methyl-2-butenyl groups. This unique structure can result in different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
| 114067-34-4 | |
Molecular Formula |
C5H9F3Si |
Molecular Weight |
154.20 g/mol |
IUPAC Name |
trifluoro(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C5H9F3Si/c1-5(2)3-4-9(6,7)8/h3H,4H2,1-2H3 |
InChI Key |
FQZOEQIJCNKSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[Si](F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)
![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/no-structure.png)







